molecular formula C10H11NO3 B13655657 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one

1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one

Cat. No.: B13655657
M. Wt: 193.20 g/mol
InChI Key: UJKVHJAKMNMDHH-UHFFFAOYSA-N
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Description

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its reactive functional groups .

Comparison with Similar Compounds

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Hydroxyimino-1-phenylpropan-2-one: Lacks the methoxy group, which may affect its reactivity and biological properties.

    1-Hydroxyimino-1-(4-chlorophenyl)propan-2-one: Contains a chlorine atom instead of a methoxy group, leading to different chemical and biological behaviors.

    1-Hydroxyimino-1-(4-nitrophenyl)propan-2-one:

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3

InChI Key

UJKVHJAKMNMDHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)C1=CC=C(C=C1)OC

Origin of Product

United States

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